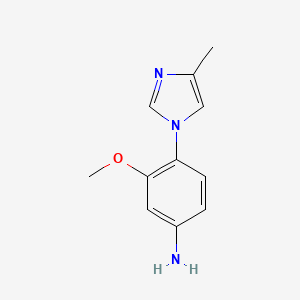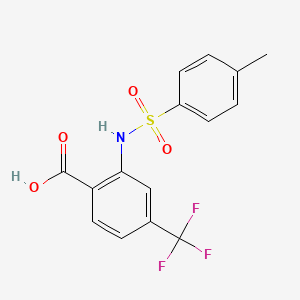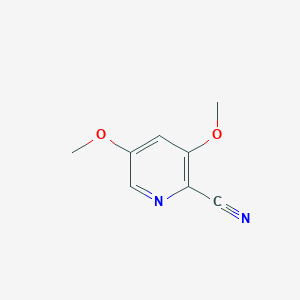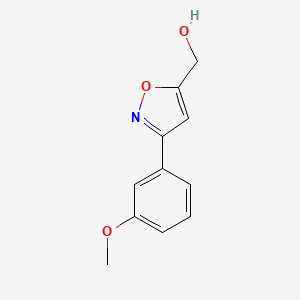
(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol
Overview
Description
“(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol” is a chemical compound with the CAS Number: 954240-10-9 . It has a molecular weight of 205.21 and its IUPAC name is [3- (3-methoxyphenyl)-5-isoxazolyl]methanol . The compound is a yellow solid .
Molecular Structure Analysis
The InChI code for “(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol” is 1S/C11H11NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(3-(3-Methoxyphenyl)isoxazol-5-yl)methanol” is a yellow solid . The compound has a molecular weight of 205.21 .
Scientific Research Applications
Corrosion Inhibition
A synthesized compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, was investigated for its efficacy as a corrosion inhibitor for copper in sulfuric acid solution. Through electrochemical techniques, it was determined that the compound effectively reduced the corrosion rate of copper, indicating its potential as a protective agent against metal dissolution. The inhibitor's adsorption on copper surfaces followed the Langmuir isotherm model, suggesting a combination of physical and chemical adsorption mechanisms (Khezri et al., 2020).
Synthesis and Functional Derivatives
Isoxazole derivatives exhibit a wide range of potential applications, from materials science to pharmaceuticals. Functional isoxazole derivatives, including those synthesized from (5-arylisoxazol-3-yl)chloromethanes, have been produced under various conditions. These derivatives can be further modified, leading to a diverse array of compounds with potential utility in different scientific and industrial fields (Potkin et al., 2015).
Anticancer and Antitubercular Activity
A series of pyrazoline incorporated isoxazole derivatives were synthesized and evaluated for their biological activities. One compound, in particular, demonstrated significant binding affinity in molecular docking studies and showed promising anticancer activity against breast cancer cell lines. Additionally, several compounds exhibited notable antitubercular activity, highlighting the therapeutic potential of isoxazole derivatives in treating infectious diseases and cancer (Radhika et al., 2020).
Synthesis of Novel Compounds
The versatility of isoxazole compounds is further demonstrated by the synthesis of novel 2-alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles, showcasing the chemical flexibility of isoxazole derivatives. These compounds were produced through a series of reactions starting from (3-alkylisoxazol-5-yl)methanols, indicating the potential for developing a wide range of substances with varying properties and applications (Mirzaei et al., 2008).
Catalysis and Oxidation Reactions
Isoxazole derivatives have been explored as catalysts in oxidation reactions. For example, a molybdenum(VI) complex with an isoxazole ligand showed efficiency in the oxidation of primary alcohols and hydrocarbons when encapsulated in zeolite Y. This application underscores the potential of isoxazole derivatives in catalysis, offering a reusable and stable catalyst for various chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Safety and Hazards
properties
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFUUEZYEKGLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670248 | |
| Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954240-10-9 | |
| Record name | [3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




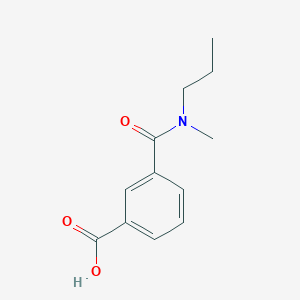
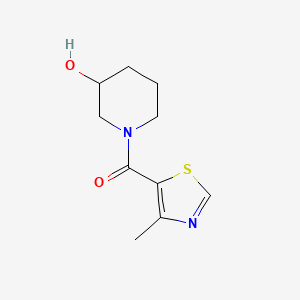
![2-[(5-Bromo-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1462795.png)

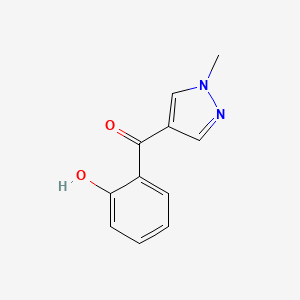
![Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B1462803.png)
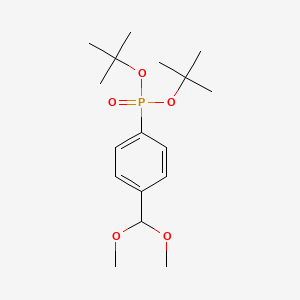
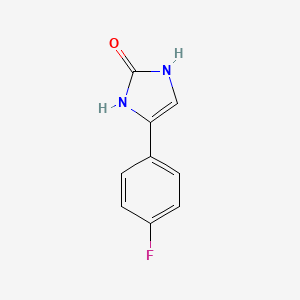
![N-[3-(Cyclopentyloxy)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanamine](/img/structure/B1462806.png)
